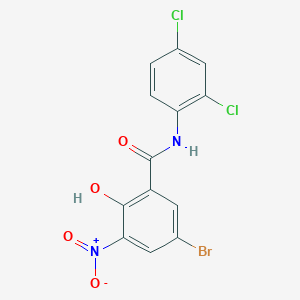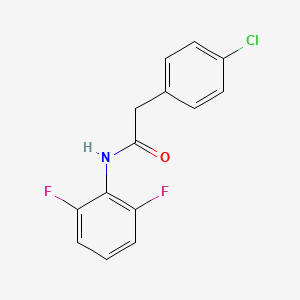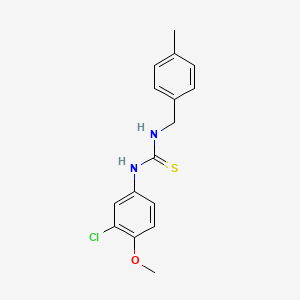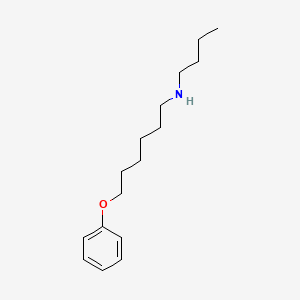
5-bromo-N-(2,4-dichlorophenyl)-2-hydroxy-3-nitrobenzamide
Descripción general
Descripción
5-bromo-N-(2,4-dichlorophenyl)-2-hydroxy-3-nitrobenzamide is an organic compound that belongs to the class of aromatic amides This compound is characterized by the presence of bromine, chlorine, hydroxyl, and nitro functional groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2,4-dichlorophenyl)-2-hydroxy-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Bromination: The addition of a bromine atom to the aromatic ring.
Hydrolysis: The conversion of an ester or nitrile group to a carboxylic acid.
Esterification: The formation of an ester from a carboxylic acid and an alcohol.
Diazotization: The conversion of an amine group to a diazonium salt.
Coupling Reaction: The formation of the final amide product through a coupling reaction between the diazonium salt and the amine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-bromo-N-(2,4-dichlorophenyl)-2-hydroxy-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-bromo-N-(2,4-dichlorophenyl)-2-hydroxy-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(2,4-dichlorophenyl)-2-hydroxy-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of multiple functional groups allows it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with its targets .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-N-(2,4-dichlorophenyl)-2-methoxybenzamide: Similar structure but with a methoxy group instead of a hydroxyl group.
5-bromo-N-(2,4-dichlorophenyl)nicotinamide: Contains a nicotinamide moiety instead of a benzamide core
Uniqueness
5-bromo-N-(2,4-dichlorophenyl)-2-hydroxy-3-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro, bromine, chlorine) and electron-donating (hydroxyl) groups allows for versatile chemical modifications and interactions with biological targets.
Propiedades
IUPAC Name |
5-bromo-N-(2,4-dichlorophenyl)-2-hydroxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrCl2N2O4/c14-6-3-8(12(19)11(4-6)18(21)22)13(20)17-10-2-1-7(15)5-9(10)16/h1-5,19H,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYWCXPGYFYNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)C2=C(C(=CC(=C2)Br)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrCl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(4-isopropylphenyl)-1-{[(4-methylbenzyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4807400.png)
![2-{[4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-chlorophenyl)ethanone](/img/structure/B4807407.png)

![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B4807423.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(1-ethylpropyl)amine](/img/structure/B4807428.png)

![6-chloro-4-phenyl-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B4807434.png)
![1-(BENZYLSULFONYL)-4-[4-(TERT-BUTYL)BENZYL]PIPERAZINE](/img/structure/B4807436.png)

![3-(1-azepanylsulfonyl)-4-methoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4807457.png)
![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4807465.png)
![7,7-dimethyl-11-(2-methylpropanoyl)-10-(pyridin-3-yl)-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one](/img/structure/B4807473.png)
![ethyl [2-({[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B4807498.png)

